Pyrimethanil

Catalog No.
S573885
CAS No.
53112-28-0
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimethanil

CAS Number

53112-28-0

Product Name

Pyrimethanil

IUPAC Name

4,6-dimethyl-N-phenylpyrimidin-2-amine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)

InChI Key

ZLIBICFPKPWGIZ-UHFFFAOYSA-N

SMILES

Array

solubility

In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C.
In water, 0.121 g/l @ 25 °C.
121 mg/L @ 25 °C (exp)

Synonyms

4,6-Dimethyl-N-phenyl-2-pyrimidinamine; 2-Anilino-4,6-dimethylpyrimidine; Mythos; N-(4,6-Dimethylpyrimidin-2-yl)aniline; Penbotec; Scala;

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C

The exact mass of the compound Pyrimethanil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.07e-04 min acetone, 389 g/l @ 20 °c; ethyl acetate, 617 g/l @ 20 °c; methanol, 176 g/l @ 20 °c; methylene chloride, 1000 g/l @ 20 °c; n-hexane, 23.7 g/l @ 20 °c; toluene, 412 g/l @ 20 °c.in water, 0.121 g/l @ 25 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Pyrimethanil (CAS 53112-28-0) is a highly active anilinopyrimidine (AP) fungicide primarily utilized for the control of Botrytis cinerea and Venturia inaequalis. It functions by inhibiting the secretion of fungal hydrolytic enzymes, such as polygalacturonases and laccases, and disrupting methionine biosynthesis [1]. For procurement and formulation scientists, Pyrimethanil is distinguished by its specific physicochemical profile—notably its optimized lipophilicity (LogP 2.84) and high vapor pressure—which enables exceptional translaminar and vapor-phase redistribution [2]. This unique combination of properties ensures robust efficacy in dense agricultural canopies where direct spray coverage is often incomplete, making it a foundational active ingredient in modern crop protection portfolios.

Substituting Pyrimethanil with closely related AP fungicides like Cyprodinil or Mepanipyrim can lead to critical failures in formulation stability and field performance. Cyprodinil exhibits problematic polymorphism, with a thermodynamic phase transition occurring between 15°C and 40°C that can cause recrystallization and spray nozzle blockage during application [1]. Furthermore, Cyprodinil's higher lipophilicity (LogP 3.59) and lower vapor pressure restrict its volatility, significantly reducing its vapor-phase activity compared to Pyrimethanil [2]. Selecting Pyrimethanil ensures reliable suspension concentrate (SC) stability under fluctuating storage conditions and guarantees the vapor-phase redistribution necessary for complete disease control in dense microclimates.

Superior Formulation Stability via Absence of Ambient Polymorphic Transitions

Cyprodinil is known to exist in two polymorphic forms (Form A and Form B) that undergo an enantiotropic phase transition between 15°C and 40°C. This transition during standard storage fluctuations causes recrystallization, generating large particles that block agricultural spray nozzles [1]. In contrast, Pyrimethanil (melting point 96.3°C) does not undergo this problematic ambient phase transition, maintaining consistent particle size distribution in suspension concentrates.

Evidence DimensionThermodynamic phase transition in storage conditions (15–40°C)
Target Compound DataPyrimethanil: Stable solid, no polymorphic transition
Comparator Or BaselineCyprodinil: Enantiotropic transition causing particle growth
Quantified DifferenceElimination of phase-transition-induced recrystallization
ConditionsSuspension concentrate storage at 15–40°C

Guarantees longer shelf-life and reliable application mechanics for liquid formulations stored in variable warehouse climates.

Enhanced Vapor-Phase Activity for Dense Canopy Penetration

Effective control of Botrytis cinerea in dense crops requires the active ingredient to volatilize and redistribute to untreated tissues. Pyrimethanil possesses a vapor pressure of 1.65 × 10^-5 mmHg (2.2 mPa) at 25°C, whereas Cyprodinil has a significantly lower vapor pressure of 3.68 × 10^-6 mmHg (0.49 mPa) [1]. This approximately 4.5-fold higher volatility grants Pyrimethanil superior vapor-phase activity, allowing it to protect hidden fruit clusters that evade direct spray contact.

Evidence DimensionVapor Pressure at 25°C
Target Compound DataPyrimethanil: 1.65 × 10^-5 mmHg (2.2 mPa)
Comparator Or BaselineCyprodinil: 3.68 × 10^-6 mmHg (0.49 mPa)
Quantified Difference~4.5-fold higher volatility for Pyrimethanil
ConditionsStandard ambient temperature (25°C)

Enables superior vapor-phase redistribution, ensuring comprehensive disease control in dense microclimates where liquid spray coverage is incomplete.

Optimized Lipophilicity for Translaminar Systemic Movement

The partition coefficient (LogP) dictates a fungicide's ability to cross the leaf cuticle and move systemically. Pyrimethanil has a LogP of 2.84, making it moderately lipophilic, whereas Cyprodinil is significantly more hydrophobic with a LogP of 3.59 [1]. Pyrimethanil's lower lipophilicity prevents it from becoming excessively bound to the waxy cuticle, thereby facilitating superior translaminar mobility to protect the untreated undersides of leaves.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataPyrimethanil: 2.84
Comparator Or BaselineCyprodinil: 3.59
Quantified Difference0.75 log unit reduction in lipophilicity (approx. 5.6x less hydrophobic)
ConditionsStandard physicochemical profiling

Optimizes aqueous solubility and translaminar mobility, facilitating better systemic movement within plant tissues compared to highly surface-bound analogs.

Potent Sub-Micromolar Inhibition of Fungal Hydrolytic Enzymes

Pyrimethanil halts fungal infection by blocking the secretion of tissue-macerating enzymes. In Botrytis cinerea cultures, Pyrimethanil achieves a 50% reduction (IC50) in the secretion of polygalacturonase, cellulase, and proteinase at approximately 0.25 μM, and laccase at 1.0 μM [1]. This potent suppression occurs without direct cytosolic protein inhibition, providing a highly specific biochemical mechanism to arrest fungal pathogenesis at exceptionally low doses.

Evidence DimensionInhibition of hydrolytic enzyme secretion (IC50)
Target Compound DataPyrimethanil: ~0.25 μM (polygalacturonase, cellulase, proteinase)
Comparator Or BaselineBaseline: Uninhibited fungal secretion
Quantified Difference50% reduction in pathogenic enzyme secretion at sub-micromolar concentrations
ConditionsIn vitro Botrytis cinerea culture (3 days)

Provides a highly specific, low-dose biochemical mechanism to halt fungal tissue maceration before visible crop damage occurs.

Suspension Concentrate (SC) Agrochemical Formulations

Pyrimethanil is the preferred anilinopyrimidine for liquid SC formulations intended for regions with fluctuating warehouse temperatures (15–40°C). Unlike Cyprodinil, which undergoes a problematic polymorphic phase transition in this range, Pyrimethanil remains a stable solid, eliminating the risk of recrystallization and subsequent spray nozzle blockage during field application [1].

Dense-Canopy Botryticide Treatments in Viticulture

In viticulture and strawberry cultivation, dense plant canopies prevent direct spray coverage of all fruit clusters. Pyrimethanil's high vapor pressure (2.2 mPa at 25°C) allows it to volatilize and redistribute within the microclimate, providing essential vapor-phase protection to hidden tissues that less volatile analogs like Cyprodinil cannot reach [2].

Translaminar Crop Protection for Foliar Diseases

For foliar applications targeting apple scab (Venturia inaequalis) or gray mold, the active ingredient must penetrate the leaf surface. Pyrimethanil's optimized LogP of 2.84 ensures it is lipophilic enough to cross the cuticle but hydrophilic enough to move translaminarly through the leaf tissue, offering superior systemic protection compared to highly hydrophobic alternatives [2].

Physical Description

White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline]
Solid

Color/Form

Colorless crystals

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.110947427 Da

Monoisotopic Mass

199.110947427 Da

Heavy Atom Count

15

Density

1.15 g/cu cm @ 20 °C

LogP

2.84 (LogP)
log Kow= 2.84

Melting Point

96.3 °C
88 - 89 °C

UNII

6IA5HP6C8Z

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity.
The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth.

Vapor Pressure

0.0000165 [mmHg]
1.65X10-5 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

53112-28-0

Absorption Distribution and Excretion

In the rat, rapidly absorbed, metabolized and excreted. Following single oral dose, > 95% excreted within 6-8 hours.

Metabolism Metabolites

Metabolism involves oxidation to hydroxylated derivatives followed by conjugation. ... Little metabolism occurs on fruit.

Wikipedia

Pyrimethanil

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides

Analytic Laboratory Methods

Product and residue analysis by hplc.

Stability Shelf Life

Stable in water within the relevant pH range. Stable for 14 days at 54 °C.

Dates

Last modified: 08-15-2023

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